![molecular formula C40H53N3O9 B8115281 Tco-peg5-dbco](/img/structure/B8115281.png)
Tco-peg5-dbco
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Description
Tco-peg5-dbco is a useful research compound. Its molecular formula is C40H53N3O9 and its molecular weight is 719.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioorthogonal Click Chemistry
Tco-PEG5-DBCO is primarily used in bioorthogonal click chemistry for the site-specific labeling of biomolecules. This application is crucial for studying protein interactions, cellular processes, and tracking biomolecules in live cells.
Application Type | Description |
---|---|
Site-Specific Labeling | Attaches fluorescent dyes or drugs to azide-functionalized biomolecules for precise labeling. |
Drug Delivery Systems | Conjugates therapeutic agents to targeting molecules, enhancing specificity and reducing side effects. |
Biomedical Research
In biomedical research, this compound plays a significant role in imaging and diagnostics.
Application Type | Description |
---|---|
Imaging | Tags biological molecules or cells with imaging agents for tracking cellular processes in vivo. |
Diagnostics | Used in assays where stable conjugation is required for accurate detection of biomarkers. |
Case Study: Imaging Applications
A study demonstrated the use of this compound in imaging applications by conjugating it with fluorescein dyes. The immobilization of these dyes on surfaces allowed for enhanced visualization of cellular activities, significantly improving the sensitivity of detection methods .
Material Science
This compound is also utilized in material science for surface modification and polymer chemistry.
Application Type | Description |
---|---|
Surface Functionalization | Functionalizes nanoparticles or substrates to improve their biocompatibility and reactivity. |
Custom Polymer Development | Incorporates into polymers to tailor specific properties such as solubility and reactivity. |
Protein Engineering
In protein engineering, this compound facilitates the attachment of functional groups to proteins, enabling the creation of stable protein conjugates for various applications.
Application Type | Description |
---|---|
Functional Group Attachment | Enables studies on protein structure and function through well-defined conjugation strategies. |
Case Study: Antibody Conjugation
Research highlighted the efficiency of using this compound for antibody conjugation to oligonucleotides. This method improved the water solubility of antibodies while maintaining high conjugation efficiency, leading to successful development of antibody-DNA conjugates .
Comparative Analysis of Reaction Efficiency
A comparative analysis between Tco-Tz (tetrazine) and DBCO methods indicates that TCO-Tz reactions complete faster than DBCO-N3 reactions, showcasing the advantages of using this compound for quicker conjugation processes .
Reaction Type | Completion Time | Advantages |
---|---|---|
TCO-Tz Reaction | ~1 hour | High efficiency; suitable for rapid applications in live cell environments. |
DBCO-N3 Reaction | ~24 hours | Slower completion; may require additional purification steps post-reaction. |
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H53N3O9/c44-38(18-19-39(45)43-32-35-12-7-6-10-33(35)16-17-34-11-8-9-15-37(34)43)41-20-22-47-24-26-49-28-30-51-31-29-50-27-25-48-23-21-42-40(46)52-36-13-4-2-1-3-5-14-36/h1-2,6-12,15,36H,3-5,13-14,18-32H2,(H,41,44)(H,42,46)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKWTWRSXZCDTL-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H53N3O9 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.